molecular formula C14H20N2OS B2886891 (4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone CAS No. 2178773-46-9

(4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

Cat. No. B2886891
CAS RN: 2178773-46-9
M. Wt: 264.39
InChI Key: OKEWQUPXJFHXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone, also known as CTM, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of diazepanes and has been studied for its potential applications in various fields of research.

Scientific Research Applications

Scalable Syntheses of H3 Antagonists

The compound has been involved in the scalable syntheses of structurally similar H3 receptor antagonists, showcasing the evolution of processes to minimize costs and improve efficiency. This includes the use of lithium alkoxide for Lewis base catalysis, highlighting the compound's role in the synthesis of pharmacologically relevant molecules (Pippel et al., 2011).

Crystal Structure and Biological Activities

Research on substituted thiophenes, structurally related to the compound , has revealed a wide spectrum of biological activities, from antibacterial to antifungal effects, and their use in material sciences like thin-film transistors and solar cells. This underscores the potential of (4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone and its derivatives in various scientific applications (Nagaraju et al., 2018).

Antitubercular Oxazolyl Thiosemicarbazones

The compound has been part of the synthesis of oxazolyl thiosemicarbazones, evaluated for their activity against Mycobacterium tuberculosis, showing significant in vitro and in vivo efficacy. This demonstrates its application in developing new antitubercular agents (Sriram et al., 2006).

DFT and Docking Studies

The compound and its derivatives have been studied using density functional theory (DFT) and docking studies to understand their antibacterial activity. This approach provides insights into the molecular structure, stability, and reactivity, contributing to the design of molecules with targeted biological activities (Shahana & Yardily, 2020).

Synthesis of Aryloxyphenyl Cyclopropyl Methanones

Research involving the synthesis of phenyl cyclopropyl methanones, related to the core structure of the compound , has led to the discovery of new anti-mycobacterial agents. This highlights the compound's relevance in medicinal chemistry and drug development (Dwivedi et al., 2005).

Mechanism of Action

Target of Action

The primary target of (4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is the human histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters.

Mode of Action

This compound interacts with the histamine H3 receptor, demonstrating a strong binding affinity

properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c17-14(12-5-10-18-11-12)16-7-2-6-15(8-9-16)13-3-1-4-13/h5,10-11,13H,1-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEWQUPXJFHXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.